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Introduction

Monocytic leukemia zinc finger protein (MOZ), also known as KAT6A, is a histone
acetyltransferase (HAT) belonging to the MYST family.[1][2] MOZ plays a crucial role in
hematopoiesis and is frequently implicated in the pathogenesis of hematological malignancies,
particularly acute myeloid leukemia (AML).[2][3] Chromosomal translocations involving the
MOZ gene result in the formation of fusion oncoproteins, such as MOZ-TIF2 and MOZ-CBP,
which drive leukemogenesis through aberrant gene expression.[2][3] These fusion proteins
often retain the HAT domain of MOZ, making it an attractive therapeutic target.[4]

Moz-IN-2 is a small molecule inhibitor of MOZ with a reported IC50 of 125 uM against the
isolated enzyme. While specific cellular data for Moz-IN-2 is limited in publicly available
literature, other potent KAT6A inhibitors have demonstrated significant anti-leukemic activity.[5]
[6] This document provides detailed application notes and protocols for utilizing Moz-IN-2 and
other KAT6A inhibitors to study their effects on hematological malignancy cell lines. The
provided quantitative data is based on published results for other selective KAT6A inhibitors
and should be considered representative.

Mechanism of Action

MOZ functions as a catalytic subunit of a larger protein complex that acetylates histone H3,
primarily at lysine 9 (H3K9ac) and lysine 23 (H3K23ac).[7][8] This acetylation is a key
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epigenetic mark associated with active gene transcription. In hematological malignancies
driven by MOZ fusions, the aberrant recruitment of the MOZ HAT domain to target genes, such
as HOXA9 and MEIS1, leads to their overexpression and subsequent leukemic transformation.

[7]

Moz-IN-2 and other KAT6A inhibitors act by competitively binding to the acetyl-CoA binding site
of the MOZ enzyme, thereby preventing histone acetylation.[9][10] This leads to a decrease in
the expression of critical oncogenes, resulting in cell cycle arrest, induction of apoptosis, and
cellular senescence in cancer cells.[7][10]

Data Presentation

The following tables summarize the in vitro efficacy of a novel, potent KAT6A inhibitor, referred
to here as "Compound X," against various leukemia cell lines.[6] This data is presented to
provide an expected range of activity for potent KAT6A inhibitors.

Table 1: In Vitro Antiproliferative Activity of a Novel KAT6A Inhibitor (Compound X) in Leukemia
Cell Lines|[6]

Cell Line Type of Leukemia IC50 (pM)
Chronic Myeloid Leukemia

K562 0.082
(CML)

U937 Histiocytic Lymphoma 0.162
Acute Promyelocytic Leukemia

HL-60 0.197
(APL)
Acute Myeloid Leukemia

SKNO-1 1.846

(AML)

Table 2: Biochemical Activity of Various KAT6A/B Inhibitors[9][11]
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Inhibitor Target IC50 / Kd

Moz-IN-2 MOZ (KAT6A) 125 pM (IC50)
MOZ-IN-3 KAT6A 30 nM (IC50)
WM-8014 KAT6A 8 nM (IC50), 5 nM (Kd)
WM-8014 KAT6B 28 nM (IC50)

Experimental Protocols
Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of Moz-IN-2 in
suspension leukemia cell lines.

Materials:

e Leukemia cell lines (e.g., K562, HL-60)
e RPMI-1640 medium with 10% FBS

e Moz-IN-2

o MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e DMSO

o 96-well plates

e Multichannel pipette
» Plate reader
Protocol:

e Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 105 cells/mL in 100 pL of
complete medium.[12] For primary leukemia samples, a higher density of 1 x 1076 cells/mL
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is recommended.[12]

Prepare serial dilutions of Moz-IN-2 in complete medium.

Add 100 pL of the Moz-IN-2 dilutions to the respective wells. Include a vehicle control
(DMSO) and a blank (medium only).

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[13]

Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.[14]

Add 100 pL of DMSO to each well to dissolve the formazan crystals.[13]

Mix thoroughly by gentle pipetting.

Measure the absorbance at 570 nm using a plate reader.

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-
response curve to determine the IC50 value.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in leukemia cells treated with Moz-IN-2 using flow

cytometry.

Materials:

Leukemia cells

Moz-IN-2

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide (PI),
and Binding Buffer)

PBS

Flow cytometer

Protocol:
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o Seed leukemia cells and treat with Moz-IN-2 at the desired concentration (e.g., IC50 and 2x
IC50) for 24-48 hours. Include a vehicle-treated control.

» Harvest the cells by centrifugation at 300 x g for 5 minutes.[15]

e Wash the cells twice with cold PBS.[15]

e Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 1076 cells/mL.[15]

o Transfer 100 pL of the cell suspension (1 x 105 cells) to a flow cytometry tube.[15]

e Add 5 pL of Annexin V-FITC and 5 pL of PI solution.[15]

o Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
e Add 400 pL of 1X Binding Buffer to each tube.[16]

e Analyze the cells by flow cytometry within one hour.[16]

[e]

Annexin V-negative/Pl-negative: Live cells

o

Annexin V-positive/Pl-negative: Early apoptotic cells

[¢]

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

[¢]

Annexin V-negative/Pl-positive: Necrotic cells

Cell Cycle Analysis (Propidium lodide Staining)

This protocol is for analyzing the cell cycle distribution of leukemia cells treated with Moz-IN-2.
Materials:

e Leukemia cells

e Moz-IN-2

e Cold 70% Ethanol
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e PBS

¢ PI/RNase Staining Buffer

e Flow cytometer

Protocol:

Treat leukemia cells with Moz-IN-2 at various concentrations for 24 hours.

e Harvest approximately 1 x 10"6 cells by centrifugation.

» Wash the cells with cold PBS.

» Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[17]
 Incubate the cells on ice for at least 30 minutes (or overnight at -20°C).[17]

e Wash the cells with PBS to remove the ethanol.

o Resuspend the cell pellet in 500 pL of PI/RNase Staining Buffer.[17]

 Incubate for 30 minutes at 37°C in the dark.[18]

» Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the
GO0/G1, S, and G2/M phases of the cell cycle.

Western Blot for Histone Acetylation

This protocol is for detecting changes in global histone H3 acetylation in leukemia cells
following treatment with Moz-IN-2.

Materials:
o Leukemia cells
e Moz-IN-2

o RIPA lysis buffer with protease and phosphatase inhibitors
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Laemmli sample buffer

SDS-PAGE gels (15% recommended for histone resolution)[19]
PVDF or nitrocellulose (0.2 um pore size) membrane[20]
Transfer buffer

Blocking buffer (5% BSA in TBST)

Primary antibodies (e.g., anti-acetyl-Histone H3 (Lys9), anti-acetyl-Histone H3 (Lys23), anti-
total Histone H3)

HRP-conjugated secondary antibody

ECL detection reagents

Protocol:

Treat cells with Moz-IN-2 for the desired time and concentration.
Lyse the cells in RIPA buffer and quantify protein concentration.
Prepare protein lysates in Laemmli sample buffer and heat at 95°C for 5 minutes.[19]

Separate proteins on a 15% SDS-PAGE gel and transfer to a 0.2 um PVDF membrane.[19]
[20]

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[19]
Incubate the membrane with primary antibodies overnight at 4°C.[19]

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody
for 1 hour at room temperature.

Wash the membrane again and detect the signal using ECL reagents.

Quantify the band intensities and normalize the acetylated histone levels to the total histone
H3 levels.
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Caption: MOZ-Fusion Signaling and Inhibition by Moz-IN-2.
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Caption: Workflow for evaluating Moz-IN-2 in leukemia cells.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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